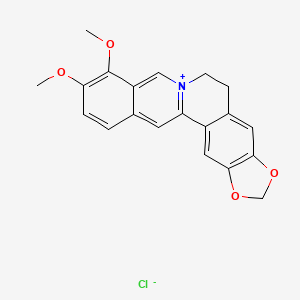

Berberine chloride

Descripción

This compound is the orally bioavailable, hydrochloride salt form of berberine, a quaternary ammonium salt of an isoquinoline alkaloid and active component of various Chinese herbs, with potential antineoplastic, radiosensitizing, anti-inflammatory, anti-lipidemic and antidiabetic activities. Although the mechanisms of action through which berberine exerts its effects are not yet fully elucidated, upon administration this agent appears to suppress the activation of various proteins and/or modulate the expression of a variety of genes involved in tumorigenesis and inflammation, including, but not limited to transcription factor nuclear factor-kappa B (NF-kB), myeloid cell leukemia 1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xl), cyclooxygenase (COX)-2, tumor necrosis factor (TNF), interleukin (IL)-6, IL-12, inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), E-selectin, monocyte chemoattractant protein-1 (MCP-1), C-X-C motif chemokine 2 (CXCL2), cyclin D1, activator protein (AP-1), hypoxia-inducible factor 1 (HIF-1), signal transducer and activator of transcription 3 (STAT3), peroxisome proliferator-activated receptor (PPAR), arylamine N-acetyltransferase (NAT), and DNA topoisomerase I and II. The modulation of gene expression may induce cell cycle arrest and apoptosis, and inhibit cancer cell proliferation. In addition, berberine modulates lipid and glucose metabolism.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJGBAJNNALVAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024602 | |

| Record name | Berberine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-65-8 | |

| Record name | Berberine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | berberine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | berberine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Berberine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Characterization of Berberine Chloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of berberine (B55584) chloride, an isoquinoline (B145761) alkaloid with significant therapeutic potential. A thorough understanding of these characteristics is fundamental for the development of stable, effective, and bioavailable pharmaceutical formulations. This document details its structural, solubility, spectroscopic, and crystallographic properties, supported by established experimental protocols.

Core Physicochemical Properties

Berberine chloride is a quaternary ammonium (B1175870) salt, which dictates many of its fundamental properties.[1] It is typically sourced as a yellow to orange crystalline powder.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈ClNO₄ | [3][4] |

| Molecular Weight | 371.82 g/mol | [4][5] |

| Appearance | Yellow to Orange Crystalline Powder | [2][3] |

| Melting Point | 200 - 206 °C (with decomposition) | [4][6][7] |

| pKa | No ionizable groups (permanently charged) | [8][9] |

| Log P (experimental) | -1.5 | [10] |

Solubility Profile

This compound is described as a hydrophilic compound.[8][10] Its solubility is temperature-dependent and significantly influenced by the solvent and buffer composition.[8][11] While it is soluble in boiling water, its solubility in cold water is slight.[4] The compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) but only slightly soluble in ethanol.[4][5][12]

A key finding is the dramatic effect of buffer salts on its aqueous solubility; for instance, its solubility is approximately 20-fold higher in a phosphate (B84403) buffer at pH 7.0 compared to other buffers like phthalate (B1215562) or borate.[8][10]

| Solvent / Medium | Solubility | Temperature | Reference |

| Water | 1.96 ± 0.11 mg/mL (5.27 ± 0.30 mM) | 25°C | [8][9] |

| Water | 8.50 ± 0.40 mM | 37°C | [9][10] |

| Methanol | >20 mg/mL | Room Temperature | [4] |

| Ethanol | >2 mg/mL | Room Temperature | [4] |

| DMSO | 74 mg/mL | 25°C | [3][4] |

| Dimethylformamide (DMF) | ~25 mg/mL | Room Temperature | [5] |

| Phosphate Buffer (pH 7.0) | 4.05 ± 0.09 mM | 25°C | [8][10][11] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The standard shake-flask method is employed to determine equilibrium solubility.[8]

-

Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 3 mL) of the desired solvent (e.g., water, buffer, or organic solvent).[8]

-

Equilibration : Tightly cap the vials and place them in a reciprocal shaking water bath. Agitate the samples continuously (e.g., at 75 rpm) at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8]

-

Sample Processing : After equilibration, centrifuge the samples (e.g., at 3,000 rpm for 10 minutes) to separate the undissolved solid.[8]

-

Analysis : Carefully collect the supernatant and filter it through a 0.45-μm membrane filter. Dilute the filtrate appropriately and analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and structure of this compound.

UV-Visible Spectroscopy

This compound exhibits multiple absorption maxima (λmax) in the UV-Visible spectrum, which can vary depending on the solvent used.[5][13][14]

| Solvent | λmax (nm) | Reference |

| General | 230, 266, 348, 431 | [5] |

| Methanol | 348, 422 | [13][15] |

| Phosphate Buffer (pH 6.8) | 266, 348 | [13][14] |

| Phosphate Buffer (pH 7.4) | 275 | [16] |

-

Solvent Selection : Choose a suitable solvent in which this compound is soluble and that does not absorb in the same region (e.g., methanol or a phosphate buffer).[14]

-

Stock Solution Preparation : Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a standard stock solution (e.g., 100 µg/mL).[13][14]

-

Calibration Curve : Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 10-50 µg/mL).[14]

-

Spectral Scan : Scan a working standard solution (e.g., 10 µg/mL) across the UV-Vis range (200-400 nm) against a solvent blank to determine the λmax.[14]

-

Quantification : Measure the absorbance of all standard solutions at the determined λmax. Plot absorbance versus concentration to generate a calibration curve. The concentration of unknown samples can be determined from this curve.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic peaks corresponding to its key functional groups, confirming its molecular structure.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2844 | Methoxyl group (-OCH₃) | [8][9] |

| ~1635 | Iminium (C=N⁺) double bond | [8][9] |

| ~1569 | Aromatic C=C bending | [8][9] |

| ~1506 | Aromatic C=C vibrations / Furyl group | [8][9] |

-

Sample Preparation : Mix a small amount of this compound powder (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Grinding : Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet-forming die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for elucidating the detailed molecular structure of this compound. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or Methanol-d₄.[8][17]

-

Sample Preparation : Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]

-

Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8]

-

Data Processing : Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[8]

Visualized Workflows and Biological Interactions

General Workflow for Physicochemical Characterization

The logical flow for characterizing a pharmaceutical compound like this compound involves a series of integrated analytical techniques.

Simplified Signaling Pathway Inhibition

Berberine exhibits anti-inflammatory and chemopreventive properties, partly by inhibiting key enzymes and transcription factors such as Cyclooxygenase-2 (COX-2) and Activator Protein 1 (AP-1).[3]

References

- 1. A new pseudopolymorph of this compound: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound CAS#: 141433-60-5 [m.chemicalbook.com]

- 7. This compound technical, = 90 AT 141433-60-5 [sigmaaldrich.com]

- 8. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. asianjpr.com [asianjpr.com]

- 14. ijcrt.org [ijcrt.org]

- 15. ijper.org [ijper.org]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. bmse001193 this compound at BMRB [bmrb.io]

Berberine chloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Berberine (B55584) Chloride

Introduction

Berberine is a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, naturally found in the roots, rhizomes, and stem bark of various plants.[1][2] These include species such as Coptis chinensis (Goldthread), Berberis (Barberry), and Hydrastis canadensis (Goldenseal).[2][3][4] Renowned for its bright yellow color, berberine has a long history of use in traditional medicine and as a dye.[2] In modern pharmacology, it is investigated for a wide range of activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[1][5]

The increasing demand for high-purity berberine chloride for pharmaceutical applications necessitates robust and efficient methods for its synthesis, extraction, and purification. While extraction from botanical sources remains the primary production method, total chemical synthesis and microbial biosynthesis represent emerging alternatives.[4][5][6] Purification is critical to remove impurities and meet stringent pharmaceutical standards, with methods like adduct formation and chromatography capable of achieving purity levels exceeding 99.8%.[7][8]

This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies for this compound, aimed at researchers, scientists, and drug development professionals. It includes detailed experimental protocols, comparative data on process efficiencies, and visualizations of key chemical pathways and workflows.

Synthesis of Berberine

The generation of the berberine molecule can be achieved through natural biosynthetic pathways, total chemical synthesis, or engineered microbial systems.

Biosynthesis Pathway

In plants, berberine is synthesized from L-tyrosine via a multi-step enzymatic pathway. The core structure is formed from two L-tyrosine units. A key intermediate, (S)-reticuline, undergoes cyclization catalyzed by the berberine bridge enzyme (BBE) to form (S)-scoulerine, which establishes the characteristic tetracyclic skeleton.[5][9] Subsequent enzymatic modifications, including methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) and the formation of a methylenedioxy bridge by canadine (B1168894) synthase (a CYP719A enzyme), lead to (S)-canadine.[9][10] The final step is the oxidation of (S)-canadine to produce berberine.[10]

Total Chemical Synthesis

Total chemical synthesis provides an alternative to botanical extraction, avoiding reliance on plant resources. One documented method involves a six-step process starting from 2,3-dimethoxybenzyl alcohol and piperonyl ethylamine.[6] The synthesis proceeds through alkylation, chloromethylation, cyanation, alcoholysis, condensation, and a final cyclization reaction to form the berberine core.[6] The crude berberine is then treated with hydrochloric acid to yield berberine hydrochloride.[6] Another advanced approach utilizes a palladium-catalyzed enolate arylation to construct the isoquinoline (B145761) core, offering an improved overall yield of 50%.[11]

Microbial Biosynthesis

A modern and sustainable approach involves the de novo biosynthesis of berberine in engineered microorganisms. The entire 19-gene pathway has been successfully reconstructed in Saccharomyces cerevisiae (baker's yeast).[4] This method allows for the production of berberine and its derivatives through fermentation, offering a scalable and environmentally friendly alternative to chemical synthesis and botanical extraction.[4] Post-fermentation heating can further increase the final berberine titer by converting the precursor canadine.[4]

Extraction from Botanical Sources

The most common method for obtaining berberine is through solvent extraction from plant materials. Various techniques, from traditional methods to modern, efficiency-enhanced approaches, are employed.

Traditional Extraction Methods

-

Sulfuric Acid Extraction : This method uses a dilute solution of sulfuric acid (e.g., 0.5% H₂SO₄) to extract berberine from the raw plant material. The process typically involves boiling, filtration, and pH adjustment to precipitate the crude berberine, which is then purified.[3]

-

Lime Water Extraction : In this technique, the plant material is soaked in lime water. The berberine is subsequently precipitated from a saltwater solution and dried.[3]

-

Ethanol (B145695) Extraction : Ethanol is used as a solvent to extract berberine. Following extraction, acetic acid and hydrochloric acid are added to facilitate the crystallization of berberine hydrochloride.[3][12]

Modern Extraction Techniques

-

Ultrasonic-Assisted Extraction (UAE) : This method employs ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. This technique significantly improves extraction yield and reduces processing time.[3][13]

-

Deep Eutectic Solvents (DES) : DES are "green" solvents, often composed of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, phenol).[13][14] They have shown high extraction efficiency for alkaloids like berberine and are considered environmentally friendly alternatives to volatile organic solvents.[13][15]

-

Supercritical Fluid Extraction (SFE) : This technique uses supercritical carbon dioxide (CO₂), often with a modifier like methanol (B129727) or 1,2-propanediol, as the extraction solvent. SFE is valued for its ability to extract compounds at low temperatures, preventing thermal degradation.[16]

-

Liquid Membrane Method : This advanced technique utilizes a liquid membrane, typically an emulsion, to selectively extract berberine from the plant infusion, offering high selectivity and efficiency.[3]

Comparative Data on Extraction Methods

The choice of extraction method significantly impacts the final yield and purity of the berberine extract.

| Method | Key Reagents/Conditions | Typical Yield/Efficiency | Source(s) |

| Acid-Water/Ethanol | 0.5% H₂SO₄, Lime Slurry, Ethanol | 8-9% average yield from barberry root | [17] |

| Ultrasonic (DES) | 50% DES (Choline Chloride:Urea), 150 W, 60°C, 15 min | 75.87 µg/mL (berberine) | [13] |

| Ultrasonic (Organic Acid) | 88% Pyruvic Acid, 30 mL/g ratio, 75°C | 146.3 ± 0.4 mg/g (total alkaloids) | [15] |

| Supercritical Fluid (SFE) | Supercritical CO₂ with 1,2-propanediol modifier | 6.91% (w/w) at 200 bar to 7.53% (w/w) at 500 bar | [16] |

Purification of this compound

Crude berberine extracts or synthetic products contain various impurities that must be removed to meet pharmaceutical quality standards.

High-Purity Purification via Acetone (B3395972) Adduct Formation

A highly effective method for achieving exceptional purity involves the formation of a berberine-acetone adduct.[7][8] In this process, a crude berberine salt (like hydrochloride or sulfate) is dissolved and treated with a base to free the berberine. Acetone is then added, causing the berberine-acetone adduct to crystallize and precipitate, leaving many impurities behind in the solution.[8] This intermediate adduct is then isolated and converted back into high-purity berberine hydrochloride by reacting it with hydrochloric acid.[7] This process can elevate purity to over 99.8%, with single impurities below 0.1%.[8][18]

Chromatographic Methods

Column chromatography is widely used for the purification of berberine.[19] Various stationary phases are employed:

-

Adsorbent Resins : Diaion HP-20 is effective for initial purification from aqueous extracts.[19]

-

Cellulose and Sephadex : These are used for subsequent purification steps, often eluting with methanol or a sodium chloride solution.[19]

-

Macroporous Resins : Resins like XAD-8 and AB-8 are used to recover and concentrate alkaloids from acidic extracts with high efficiency.[15]

Comparative Data on Purification Methods

| Method | Starting Material | Key Steps | Achieved Purity | Yield | Source(s) |

| Acetone Adduct Formation | Crude Berberine Hydrochloride or Sulfate | Conversion to adduct, then back to salt | >99.8% (single impurity <0.1%) | 85-90% | [7][8] |

| Intermediate Salt Formation | Crude Berberine Salt | Reaction with saccharin (B28170) sodium to form intermediate salt, then conversion to HCl salt | 99.86% (single impurity <0.1%) | 88% | [18] |

| Column Chromatography | Crude Plant Extract | Diaion HP-20, Cellulose, Sephadex G-10 columns; Elution with methanol & NaCl | High Quality (not quantified) | Not Specified | [19] |

Detailed Experimental Protocols

Protocol 4.1: Extraction and Purification from Barberry Root[17]

This protocol combines acid extraction with ethanol purification.

-

Extraction : Take 100 parts by weight of powdered barberry root (20 mesh) and add 300 parts of 0.5% aqueous sulfuric acid. Soak for 6 hours, then filter using absorbent cotton.

-

Neutralization : Add lime slurry to the filtrate to neutralize excess sulfuric acid, adjusting the pH to 7.0. Let it stand for 10 minutes.

-

Filtration & Concentration : Filter out the precipitate. Add 200 parts of ethanol to the filtrate, heat to 80°C, and reflux for 20 minutes. Evaporate the solution until a red-brown slurry is formed.

-

Acidification : To the red-brown slurry, add 2% acetic acid and heat to 150°C.

-

Crystallization : Add a 60% solution of hydrochloric acid in acetone to the hot solution until it becomes muddy. Cool with ice water to precipitate berberine hydrochloride.

-

Drying : Filter the crystals and dry in an oven to obtain the final product.

Protocol 4.2: High-Purity Purification via Acetone Adduct Formation[7][8]

This protocol details the purification of crude berberine hydrochloride.

-

Adduct Formation :

-

Add crude berberine hydrochloride to water or an alcohol solvent and heat to dissolve.

-

Add an aqueous solution of sodium hydroxide (B78521) and stir.

-

Add acetone dropwise. After light yellow crystals begin to precipitate, continue stirring for 1-3 hours.

-

Filter the mixture to obtain the light yellow berberine-acetone adduct crystals.

-

-

Conversion to Berberine Hydrochloride :

-

Suspend the berberine-acetone adduct in water.

-

Slowly add 1N hydrochloric acid dropwise at room temperature until yellow crystals precipitate.

-

Raise the temperature to 80-100°C to ensure complete reaction, then cool to below 30°C.

-

Continue stirring for 2 hours, then filter the yellow, needle-like crystals.

-

Rinse the crystals with water and dry to obtain berberine hydrochloride with >99.8% purity.[7]

-

Protocol 4.3: Ultrasonic-Assisted Extraction with Deep Eutectic Solvents (DES)[14]

This protocol describes an efficient and green extraction method from Coptis chinensis.

-

DES Preparation : Prepare the DES by mixing choline chloride (hydrogen bond acceptor) and phenol (B47542) (hydrogen bond donor) at a molar ratio of 1:3. Add 30% water to the mixture.

-

Extraction :

-

Weigh 50 mg of Coptis chinensis powder (100-mesh) and add the DES at a solid-to-liquid ratio of 1:30 (g/mL).

-

Place the mixture in a 60°C water bath for 5 minutes, then vortex for 5 minutes.

-

Perform ultrasonic extraction for 30 minutes at 200 W and 60°C.

-

-

Sample Preparation : After extraction, vortex the sample for 1 minute and centrifuge at 3000 rpm for 5 minutes. The supernatant contains the extracted berberine and is ready for analysis.

Analytical Methods for Quality Control

Ensuring the purity and identity of the final this compound product is essential.

-

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the standard method for quantifying berberine and its related impurities.[20][21][22] A typical method uses a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 2.5), with detection at approximately 346 nm.[20][22]

-

UV-Visible Spectrophotometry : This is a simpler method for quantifying berberine in solution, with a maximum absorbance (λmax) around 266 nm or 346 nm. It is suitable for routine quality control analysis.[20][23]

-

Thin-Layer Chromatography (TLC) : TLC is used for the qualitative analysis and separation of berberine from other alkaloids.[24]

Conclusion

The production of pharmaceutical-grade this compound is a multi-faceted process that spans from natural biosynthesis to complex chemical synthesis and advanced purification techniques. While traditional extraction from botanical sources remains prevalent, modern methods like ultrasonic-assisted extraction with deep eutectic solvents offer significant improvements in efficiency and environmental sustainability. For achieving the high purity required for drug development, purification via the formation of a berberine-acetone adduct is a particularly robust and effective strategy. The choice of methodology ultimately depends on the desired scale, purity requirements, and economic and environmental considerations. The protocols and data presented in this guide offer a technical foundation for professionals working on the development and manufacturing of berberine-based therapeutics.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Berberine - Wikipedia [en.wikipedia.org]

- 3. What are the Production Processes of Berberine Powder? - Knowledge - Bioway Organic [biowayorganicinc.com]

- 4. De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101245064A - The preparation method of berberine hydrochloride - Google Patents [patents.google.com]

- 7. Purification method and crystal form of berberine or berberine salt - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN111205285B - Purification method and crystal form of berberine or berberine salt - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Extraction process of Berberine HCL Chinese Factory Provide Top Quality [biolyphar.com]

- 13. mdpi.com [mdpi.com]

- 14. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. CN105440031A - Method for purification of berberine hydrochloride from barberry root - Google Patents [patents.google.com]

- 18. CN111100121B - Purification method of berberine or hydrochloride thereof - Google Patents [patents.google.com]

- 19. KR100302487B1 - Extraction and purification method of berberine - Google Patents [patents.google.com]

- 20. Physicochemical Characterization of this compound: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 22. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijcrt.org [ijcrt.org]

- 24. Separation of Berberine Hydrochloride and Tetrahydropalmatine and Their Quantitative Analysis with Thin Layer Chromatography Involved with Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport of Berberine Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), an isoquinoline (B145761) alkaloid derived from various plants, has garnered substantial interest for its broad therapeutic potential. However, its clinical efficacy is often limited by poor oral bioavailability, a consequence of complex cellular uptake and transport mechanisms. This technical guide provides a comprehensive overview of the cellular processes governing the absorption and disposition of berberine chloride hydrate (B1144303). We delve into the key transporters involved in its influx and efflux, the signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound hydrate is the salt form of berberine commonly used in research and clinical studies. Its low systemic bioavailability, often reported to be less than 1%, is a significant hurdle in its development as a therapeutic agent[1]. This poor absorption is primarily attributed to a combination of factors including its low solubility, extensive metabolism, and, critically, the action of cellular transport proteins that actively efflux berberine from cells, particularly in the intestine and liver[1][2]. Understanding the intricate interplay of these transport systems is paramount for developing strategies to enhance berberine's therapeutic efficacy.

Cellular Uptake and Influx Mechanisms

The entry of berberine into cells is mediated by several families of solute carrier (SLC) transporters. These transporters are crucial for its absorption in the intestine and uptake into target tissues like the liver and kidneys.

Organic Cation Transporters (OCTs)

Organic Cation Transporters (OCTs), specifically OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), play a significant role in the hepatic and renal uptake of berberine[3][4]. Studies using cells overexpressing these transporters have confirmed that berberine is a substrate for OCT1 and OCT2[4]. The uptake is an active process, as evidenced by its temperature and concentration dependence[5].

Organic Anion-Transporting Polypeptides (OATPs)

In addition to OCTs, Organic Anion-Transporting Polypeptides (OATPs) have been identified as contributors to the hepatic uptake of berberine[6][7]. The involvement of OATPs helps to explain the active uptake of berberine in hepatocytes that is not solely attributable to OCTs[6][7].

Cellular Efflux Mechanisms

The low intracellular concentration and poor net absorption of berberine are largely due to the activity of ATP-binding cassette (ABC) transporters that function as efflux pumps.

P-glycoprotein (P-gp)

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a major contributor to the poor intestinal absorption of berberine[8][9]. It actively transports berberine from the intestinal epithelial cells back into the lumen, thereby limiting its net absorption[8][9]. The role of P-gp has been demonstrated in various in vitro and in vivo models, where inhibition of P-gp leads to a significant increase in berberine absorption and uptake[8][9][10].

Multidrug and Toxin Extrusion Protein 1 (MATE1)

Multidrug and Toxin Extrusion Protein 1 (MATE1, also known as SLC47A1) is another key efflux transporter involved in the hepatic and renal excretion of berberine[3][4][11]. Acting as a proton/cation antiporter, MATE1 mediates the final step of berberine excretion from hepatocytes into bile and from renal proximal tubule cells into urine[4][8][11].

Modulation of Other Transporters

Berberine also influences the activity and expression of other transporters, which contributes to its pharmacological effects, particularly its impact on glucose metabolism.

Glucose Transporters (GLUTs)

Berberine has been shown to acutely activate the glucose transporter GLUT1, which is responsible for basal glucose uptake in many cell types[12][13][14][15]. This activation is a key mechanism behind berberine's hypoglycemic effects. Studies have shown that berberine significantly reduces the K({m}) of glucose uptake via GLUT1 without affecting the V({max}), indicating an increased affinity of the transporter for glucose[8][14][15].

Amino Acid Transporters

In cancer cells, berberine can inhibit glutamine uptake by suppressing the expression of the amino acid transporter SLC1A5 (ASCT2)[13][16]. Since many cancer cells are dependent on glutamine for proliferation, this represents an important aspect of berberine's anti-cancer activity.

Quantitative Data on Berberine Transport and Inhibition

The following tables summarize the quantitative data from various studies on the transport kinetics and inhibitory effects related to berberine.

Table 1: P-glycoprotein (P-gp) Mediated Efflux of Berberine

| Experimental Model | Berberine Concentration | Efflux Ratio (B-A/A-B) | Effect of P-gp Inhibitor | Reference |

| Caco-2 cells | 1 µM | 14.1 | Decreased to 2.2 with Cyclosporin (B1163) A | [2] |

| Caco-2 cells | 10 µM | >30 | Efflux inhibited by verapamil (B1683045), daunomycin, and rhodamine 123 | [3] |

| Caco-2 cells | 100 µM | 7.5 | Decreased to 1.1 in a mixed micelle formulation | [2] |

| MDCK-chAbcb1 cells | 100 µM | 4.2 | Decreased to 1.13 with verapamil | [17] |

Table 2: Inhibition of Transporters by Berberine

| Transporter | Cell Line | IC(_{50}) of Berberine | Reference |

| OCT1 | MDCK-rOCT1 | 18.8 µM | [4] |

| OCT2 | MDCK-rOCT2 | 1.02 µM | [4] |

| MATE1 | MDCK-rMATE1 | 10.7 µM | [4] |

Table 3: Effect of Berberine on GLUT1-mediated Glucose Uptake

| Cell Line | Parameter | Control | Berberine-treated | Reference |

| L929 fibroblasts | K({m}) | 6.7 ± 1.9 mM | 0.55 ± 0.08 mM | [8][15] |

| L929 fibroblasts | V({max}) | 15.6 ± 1.7 nmol/10 min/well | 13.0 ± 0.4 nmol/10 min/well |

Signaling Pathways Modulated by Berberine

Berberine's effects on cellular transport and metabolism are intricately linked to its ability to modulate key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

One of the most well-documented mechanisms of berberine action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[1][5][6][18][19][20][21]. Activation of AMPK by berberine leads to a cascade of events that promote catabolic processes to generate ATP while inhibiting anabolic pathways. This is a key pathway through which berberine exerts its beneficial metabolic effects[5][18][19][20][21].

Mitogen-Activated Protein Kinase (MAPK) Pathways

Berberine also modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, ERK, and JNK[1][12][18][22][23]. The specific effects of berberine on these pathways can be cell-type dependent and contribute to its diverse pharmacological activities, including its anti-inflammatory and anti-cancer effects[1][12][18][22][23]. For instance, the activation of GLUT1 by berberine is partially mediated by the p38 MAPK and ERK pathways[14].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the cellular uptake and transport of berberine.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption and the involvement of transporters like P-gp.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies: Berberine is added to either the apical (A) or basolateral (B) compartment of the Transwell system. Samples are taken from the opposite compartment at various time points to determine the rate of transport.

-

Inhibitor Studies: To assess the role of P-gp, the experiment is repeated in the presence of known P-gp inhibitors such as verapamil or cyclosporin A. A significant increase in the A-to-B transport or a decrease in the B-to-A transport in the presence of the inhibitor indicates that berberine is a P-gp substrate.

-

Quantification: The concentration of berberine in the collected samples is typically determined by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Everted Rat Intestinal Sac Model

This ex vivo model provides a more physiologically relevant system for studying intestinal drug absorption.

-

Preparation: A segment of the rat small intestine is removed, everted (turned inside out), and filled with a buffer solution.

-

Incubation: The sac is incubated in a buffer solution containing berberine. This setup allows for the study of drug transport from the mucosal (outer) side to the serosal (inner) side.

-

Sample Analysis: After incubation, the concentration of berberine in the serosal fluid is measured to determine the extent of absorption.

-

Inhibitor Studies: The experiment can be performed in the presence of transporter inhibitors to identify the mechanisms involved in berberine transport.

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the protein expression and activation (phosphorylation) of key signaling molecules.

-

Cell Treatment: Cells are treated with berberine at various concentrations and for different durations.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., AMPK, p38 MAPK).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence.

-

Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression and phosphorylation.

Visualizations

Signaling Pathways and Transport Mechanisms

Caption: Overview of berberine transport and its modulation of key signaling pathways.

Experimental Workflow

Caption: Workflow of key experiments to study berberine's cellular transport.

Conclusion

The cellular uptake and transport of this compound hydrate are complex processes governed by a multitude of influx and efflux transporters, with P-glycoprotein playing a predominant role in its low oral bioavailability. Furthermore, berberine's interaction with key cellular signaling pathways, such as AMPK and MAPK, not only influences its own transport but also underlies many of its therapeutic effects, including the modulation of glucose transport. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for designing effective strategies, such as the co-administration of transporter inhibitors or the development of novel formulations, to enhance the clinical utility of this promising natural compound. This guide provides a foundational resource for researchers and drug development professionals working to unlock the full therapeutic potential of berberine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. P-glycoprotein-mediated transport of berberine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic anion-transporting polypeptides contribute to the hepatic uptake of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renal vectorial transport of berberine mediated by organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins 1 (MATE1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MATE1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. Berberine promotes osteoblast differentiation by Runx2 activation with p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Berberine acutely activates the glucose transport activity of GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berberine acutely activates the glucose transport activity of GLUT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]

- 17. Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. benchchem.com [benchchem.com]

- 21. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 22. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Berberine differentially modulates the activities of ERK, p38 MAPK, and JNK to suppress Th17 and Th1 T cell differentiation in type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Berberine Chloride on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from various medicinal plants, has demonstrated significant anti-cancer properties in numerous preclinical studies.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxic effects of berberine chloride on various cancer cell lines. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates the core molecular mechanisms and signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers investigating berberine as a potential therapeutic agent in oncology.

Quantitative Analysis of Cytotoxicity

This compound exhibits a dose- and time-dependent cytotoxic effect on a wide range of human cancer cell lines.[3][4] Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the IC50 values of this compound after treatment for specified durations across different cancer cell types.

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| HT29 | Colon Cancer | 48 h | 52.37 ± 3.45 | [1][5] |

| Tca8113 | Oral Squamous Cell Carcinoma | 48 h | 218.52 ± 18.71 | [1][5] |

| CNE2 | Nasopharyngeal Carcinoma | 48 h | 249.18 ± 18.14 | [1][5] |

| MCF-7 | Breast Cancer (Estrogen Receptor+) | 48 h | 272.15 ± 11.06 | [1][5] |

| MCF-7 | Breast Cancer (Estrogen Receptor+) | 48 h | 25 | [6] |

| T47D | Breast Cancer (Estrogen Receptor+) | 48 h | 25 | [6] |

| HeLa | Cervical Carcinoma | 48 h | 245.18 ± 17.33 | [1][5] |

| SNU-5 | Gastric Carcinoma | Not Specified | 48 | [7] |

| A549 | Non-Small Cell Lung Cancer | 24 h | 60 - 90 (Effective Range) | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 48.3 ± 2.4 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 16.7 | [9] |

| HCC70 | Triple-Negative Breast Cancer | Not Specified | 0.19 | [9] |

| BT-20 | Triple-Negative Breast Cancer | Not Specified | 0.23 | [9] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 0.48 | [9] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay methodology.

Core Mechanisms of Action

Berberine's cytotoxic effects are primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[1][5] These effects are mediated through the modulation of several key signaling pathways.

Induction of Apoptosis

Berberine promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism is the regulation of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1][5] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] This event triggers a caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to apoptotic cell death.[3][7]

Cell Cycle Arrest

Berberine has been shown to halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating.[1] The specific phase of arrest can be cell-type dependent. Many studies report a G2/M phase arrest, as seen in oral, nasopharyngeal, breast, cervical, and colon cancer cells.[1][5][6] However, G0/G1 arrest has also been observed, for instance, in MCF-7 breast cancer cells and prostate cancer cells.[3][6][10] This arrest is often associated with the modulation of cell cycle regulatory proteins, such as p53 and cyclins.[7]

Modulation of Signaling Pathways

The induction of apoptosis and cell cycle arrest by berberine is orchestrated through its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Caption: Berberine's key signaling mechanisms in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt, yielding purple formazan (B1609692) crystals.[11][12] These crystals are insoluble in aqueous solution and are dissolved with a solubilizing agent. The intensity of the purple color, quantified by spectrophotometry, is directly proportional to the number of viable cells.[12]

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Berberine Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various final concentrations (e.g., 0, 25, 50, 100, 200 µM) with culture medium.[7][13] Replace the medium in each well with 100 µL of the medium containing the respective berberine concentrations. Include vehicle-treated (DMSO) control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where membrane integrity is lost.[14][15]

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and treat them with this compound at the desired concentration (e.g., the IC50 value) for a specific duration (e.g., 6, 12, 24, 36 hours).[1][5]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[14]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1x10⁶ cells/mL.[15]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 10 µg/mL) to the cell suspension.[1][5][15]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[15]

-

Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (primary necrosis)

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).[3]

-

Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing PI (e.g., 50 µg/mL), RNase A (e.g., 100 µg/mL to prevent staining of RNA), and a permeabilizing agent like Triton X-100 in PBS.[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxic effects of this compound.

Caption: A generalized workflow for in vitro analysis of berberine.

Conclusion

This compound consistently demonstrates potent cytotoxic effects against a variety of cancer cell lines in vitro. Its primary mechanisms of action involve the induction of apoptosis, mediated by the regulation of the Bcl-2/Bax signaling pathway and subsequent caspase activation, alongside the induction of cell cycle arrest.[1][5] Furthermore, its ability to inhibit critical pro-survival signaling pathways like PI3K/Akt/mTOR underscores its potential as a multi-targeted anti-cancer agent.[16] The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of berberine in oncology.

References

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 6. sid.ir [sid.ir]

- 7. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Berberine and Other Isoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids, a diverse class of naturally occurring compounds, have long been a cornerstone of traditional medicine. Among these, berberine (B55584) has emerged as a subject of intense scientific scrutiny, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of berberine and other selected isoquinoline alkaloids, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from this important class of natural products.

Berberine is a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline alkaloids, recognized for its wide range of biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and antimicrobial effects.[1] Its therapeutic potential is largely attributed to its ability to modulate multiple signaling pathways and molecular targets.[1] This guide will delve into the intricate molecular interactions of berberine and other notable isoquinoline alkaloids such as sanguinarine (B192314), palmatine (B190311), jatrorrhizine, noscapine (B1679977), emetine (B1671215), and papaverine, presenting a cohesive overview of their pharmacological profiles.

Pharmacological Properties and Mechanisms of Action

The therapeutic potential of isoquinoline alkaloids stems from their ability to interact with a multitude of cellular targets and signaling cascades. The following sections detail the key pharmacological effects and underlying mechanisms of berberine and other selected alkaloids.

Berberine: A Multi-Targeted Agent

Berberine's diverse pharmacological effects are a result of its ability to modulate several key signaling pathways.

Metabolic Diseases:

Berberine has shown significant promise in the management of metabolic disorders, particularly type 2 diabetes and dyslipidemia.[2] A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activated AMPK enhances glucose uptake in muscle cells, stimulates fatty acid oxidation, and suppresses gluconeogenesis in the liver.[4]

Clinical studies have demonstrated that berberine can significantly reduce fasting blood glucose, postprandial blood glucose, and hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes, with an efficacy comparable to metformin.[5] Furthermore, berberine has been shown to improve lipid profiles by lowering total cholesterol, triglycerides, and LDL-cholesterol, while increasing HDL-cholesterol.[6]

Cancer:

Berberine exhibits potent anti-cancer activity against a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7] It modulates several oncogenic signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: Berberine inhibits this pathway, which is crucial for cell proliferation and survival.[8]

-

MAPK Pathway: It can modulate the MAPK signaling cascade, affecting cell growth and differentiation.[8]

-

Wnt/β-catenin Pathway: Berberine has been shown to inhibit this pathway, which is often dysregulated in cancer.[8]

Inflammatory Diseases:

Berberine possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[9] It also modulates the JAK/STAT and MAPK pathways, further contributing to its anti-inflammatory effects.[10]

Other Notable Isoquinoline Alkaloids

While berberine is the most extensively studied, other isoquinoline alkaloids exhibit significant pharmacological activities.

-

Sanguinarine: This benzophenanthridine alkaloid demonstrates potent antitumor, anti-inflammatory, and antimicrobial properties.[11] Its anticancer effects are largely attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[11]

-

Palmatine: A protoberberine alkaloid, palmatine exhibits a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[12][13] It has been shown to inhibit the NLRP3 inflammasome and NF-κB signaling.[13]

-

Jatrorrhizine: Another protoberberine alkaloid, jatrorrhizine, displays anti-diabetic, antimicrobial, and anticancer properties.[1] In diabetic models, it has been shown to improve endothelial function and reduce oxidative stress.[14]

-

Noscapine: A phthalideisoquinoline alkaloid, noscapine is known for its antitussive effects and has emerged as a promising anticancer agent.[15] It functions as a microtubule-targeting agent, leading to cell cycle arrest and apoptosis.[16]

-

Emetine: An alkaloid derived from the ipecac plant, emetine is a potent inhibitor of protein synthesis and has been used as an antiprotozoal agent.[7] It has also demonstrated antiviral and anticancer activities.[15]

-

Papaverine: This benzylisoquinoline alkaloid is a non-selective phosphodiesterase inhibitor, leading to increased levels of cAMP and cGMP and subsequent smooth muscle relaxation.[8][10] It is used as a vasodilator and has shown potential in various other therapeutic areas.[8][10]

Quantitative Data

The following tables summarize the quantitative data on the pharmacological effects of berberine and other isoquinoline alkaloids from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Berberine and Other Isoquinoline Alkaloids in Cancer Cell Lines

| Alkaloid | Cancer Cell Line | Assay | IC50 Value | Reference |

| Berberine | HT29 (Colon) | MTT | 52.37 ± 3.45 µM | [7] |

| Berberine | Tca8113 (Oral Squamous) | MTT | 218.52 ± 18.71 µM | [7] |

| Berberine | CNE2 (Nasopharyngeal) | MTT | 249.18 ± 18.14 µM | [7] |

| Berberine | MCF-7 (Breast) | MTT | 272.15 ± 11.06 µM | [7] |

| Berberine | Hela (Cervical) | MTT | 245.18 ± 17.33 µM | [7] |

| Berberine | T47D (Breast) | MTT | 25 µM | [17] |

| Berberine | MCF-7 (Breast) | MTT | 25 µM | [17] |

| Berberine | HCC70 (TNBC) | MTT | 0.19 µM | [18] |

| Berberine | BT-20 (TNBC) | MTT | 0.23 µM | [18] |

| Berberine | MDA-MB-468 (TNBC) | MTT | 0.48 µM | [18] |

| Berberine | MDA-MB-231 (TNBC) | MTT | 16.7 µM | [18] |

| Sanguinarine | A375 (Melanoma) | MTT | 0.11 µg/mL | [19] |

| Sanguinarine | SK-MEL-3 (Melanoma) | MTT | 0.54 µg/mL | [19] |

| Noscapine | H460 (NSCLC) | Crystal Violet | 34.7 ± 2.5 µM | [20] |

| Jatrorrhizine | PMAT-transfected cells | - | 0.184 µM | [21] |

Table 2: Clinical Efficacy of Berberine in Metabolic Disorders

| Condition | Dosage | Duration | Key Findings | Reference |

| Type 2 Diabetes | 500 mg, 3 times/day | 3 months | Similar hypoglycemic effect to metformin; significant decrease in HbA1c, fasting blood glucose, and postprandial blood glucose. | [9] |

| Type 2 Diabetes | 1 g/day | 3 months | Reduced fasting blood sugar by 20% and HbA1c by 12%. | [2] |

| Metabolic Syndrome | 300-500 mg, 3 times/day | 3-4 months | Improved glycemic control, lipid metabolism, and weight management. | [14] |

| Impaired Fasting Glucose | 550 mg, 2 times/day | 60 days | Significant reduction in glycemia, total cholesterol, triglycerides, and insulin (B600854) levels. | [22] |

| Dyslipidemia | 300-1500 mg/day | 84-140 days | Significant reduction in triglyceride levels. |

Table 3: In Vivo Efficacy of Noscapine in Lung Cancer

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Nude mice with H460 xenografts | 300 mg/kg/day (oral) | 24 days | 49% reduction in tumor volume. | [20] |

| Nude mice with H460 xenografts | 450 mg/kg/day (oral) | 24 days | 65% reduction in tumor volume. | [20] |

| Nude mice with H460 xenografts | 550 mg/kg/day (oral) | 24 days | 86% reduction in tumor volume. | [20] |

| Nude mice with H460 xenografts in combination with Gemcitabine | - | - | 82.9 ± 4.5% reduction in tumor volume. | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of isoquinoline alkaloids.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^6 cells/well and incubate for 24 hours.[7]

-

Treatment: Treat the cells with serial dilutions of the test compound (e.g., berberine) and a vehicle control for a specified period (e.g., 48 hours).[7]

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][23]

-

Formazan (B1609692) Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Western Blot Analysis for AMPK Activation

Objective: To assess the effect of a compound on the phosphorylation of AMPK.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

-

SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and separate the proteins on a 10% SDS-polyacrylamide gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[1] Also, probe a separate membrane with an antibody for total AMPK as a loading control.[24]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

-

Analysis: Quantify the band intensities and normalize the phosphorylated AMPK levels to total AMPK.[24]

HPLC Quantification of Berberine in Plasma/Tissue

Objective: To determine the concentration of berberine in biological samples.

Protocol:

-

Sample Preparation (Plasma): Precipitate proteins in plasma samples by adding acetonitrile (B52724). Centrifuge and collect the supernatant.[26]

-

Sample Preparation (Tissue): Homogenize tissue samples and extract berberine using an appropriate solvent (e.g., acetonitrile).[27]

-

Chromatographic Conditions:

-

Quantification: Generate a standard curve using known concentrations of berberine. Calculate the concentration of berberine in the samples based on the peak area from the chromatogram.[30]

Streptozotocin (STZ)-Induced Diabetic Animal Model

Objective: To induce a model of type 1 diabetes in rodents for testing anti-diabetic compounds.

Protocol:

-

Animal Preparation: Use adult male Sprague-Dawley or Wistar rats.[11]

-

STZ Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).[17]

-

Induction: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg).[31] For a type 2 diabetes model, animals are often pre-fed a high-fat diet for several weeks before a lower dose of STZ is administered.[32]

-

Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples. Animals with fasting blood glucose levels ≥ 15 mM are considered diabetic.[11]

-

Treatment: Once diabetes is established, administer the test compound (e.g., berberine) orally or via injection for the duration of the study.[11]

-

Outcome Measures: Monitor blood glucose levels, HbA1c, lipid profiles, and other relevant metabolic parameters throughout the study.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by isoquinoline alkaloids and a typical workflow for natural product drug discovery.

Caption: Berberine activates AMPK by inhibiting mitochondrial complex I.

References

- 1. benchchem.com [benchchem.com]

- 2. Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 5. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndineuroscience.com [ndineuroscience.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. mdpi.com [mdpi.com]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Emetine - Wikipedia [en.wikipedia.org]

- 17. protocols.io [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Enhanced Anticancer Activity of Gemcitabine in Combination with Noscapine via Antiangiogenic and Apoptotic Pathway against Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 23. broadpharm.com [broadpharm.com]

- 24. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

- 28. ijpsr.info [ijpsr.info]

- 29. HPLC MS Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]

- 30. gigvvy.com [gigvvy.com]

- 31. researchgate.net [researchgate.net]

- 32. yeasenbio.com [yeasenbio.com]

A Technical Guide to the Natural Sources and Extraction of Berberine Chloride from Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, has garnered significant attention for its therapeutic potential. This document provides a comprehensive overview of the principal natural plant sources of berberine and a detailed examination of the methodologies employed for its extraction and subsequent conversion to berberine chloride. Traditional solvent-based methods and modern, more sustainable "green" extraction techniques are discussed in detail, with a focus on providing actionable experimental protocols. Quantitative data on extraction yields and key process parameters are systematically tabulated for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by berberine, namely AMPK, mTOR, MAPK, and NF-κB, with illustrative diagrams to facilitate a deeper understanding of its molecular mechanisms of action.

Natural Plant Sources of Berberine

Berberine is predominantly found in the roots, rhizomes, stems, and bark of various plant species.[1] The distribution of berberine within the plant can vary, with the highest concentrations typically located in the bark and roots.[2] A comprehensive list of prominent berberine-containing plant families and species is provided below.

Key Plant Families and Genera Containing Berberine:

-

Berberidaceae: This family is the most well-known source of berberine, with the genus Berberis (e.g., Berberis vulgaris, Berberis aristata) being a primary source.[2][3] Other genera in this family that contain berberine include Mahonia and Nandina.[2]

-

Ranunculaceae: This family includes important medicinal plants such as Coptis chinensis (Chinese Goldthread) and Hydrastis canadensis (Goldenseal), both of which are rich in berberine.[1][4]

-

Menispermaceae: Tinospora cordifolia is a notable member of this family that contains berberine.[1][5]

-

Papaveraceae: Certain species within the poppy family, such as Argemone mexicana (Prickly Poppy), also serve as a source of berberine.[1][6]

-